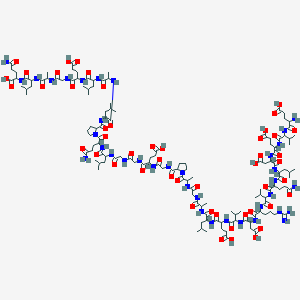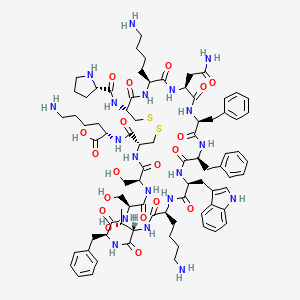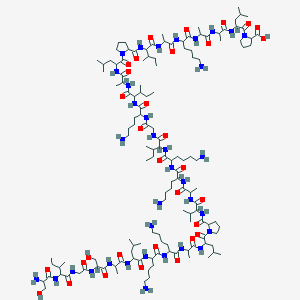
ACTH (1-39) (mouse, rat)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACTH (1-39), also known as Adrenocorticotropic Hormone, is a 39 amino acid peptide hormone secreted mainly by the anterior pituitary gland . It is a member of the melanocortin receptor agonists, which stimulates the adrenal cortex and the secretion of glucocorticoids such as cortisol .
Synthesis Analysis
ACTH is produced by the cleavage of its precursor protein, pro-opiomelanocortin (POMC) . It is a post-translational product of the proopiomelanocortin protein (POMC), and its sequence is highly conserved in mammals .Molecular Structure Analysis
The molecular formula of ACTH (1-39) is C210H315N57O57S, and it has a molecular weight of 4582.23 .Chemical Reactions Analysis
ACTH stimulates cortisol synthesis and secretion by regulating multiple steps in the steroidogenetic pathway, including an increase in the number of low-density lipoprotein (LDL) receptors and the cleavage of the side-chain of cholesterol, converting it to pregnenolone, the first and rate-limiting step in cortisol production .Applications De Recherche Scientifique
Immunohistochemistry (IHC)
ACTH (1-39) is used in IHC to identify and localize the hormone within tissue sections. This application is crucial for studying the distribution and density of ACTH-producing cells in the pituitary gland and understanding diseases like pituitary tumors .
Immunocytochemistry (ICC/IF)
Researchers employ ACTH (1-39) in ICC/IF to study the hormone’s presence in cultured cells. This technique helps in visualizing cellular processes and understanding ACTH’s role in stress response at a cellular level .
Enzyme-Linked Immunosorbent Assay (ELISA)
ACTH (1-39) is measured quantitatively in biological samples using ELISA. This application is essential for endocrinological research, especially in understanding the regulation of adrenal hormones and the body’s response to stress .
Stress Response and Circadian Rhythm Studies
ACTH (1-39) plays a significant role in stress response and circadian rhythms. Its application in research helps in deciphering the molecular mechanisms governing the hypothalamic-pituitary-adrenal (HPA) axis and its impact on physiological processes .
Glucocorticoid Hormone Secretion
The primary action of ACTH (1-39) is to stimulate the adrenal cortex to secrete glucocorticoid hormones. This application is widely used in research to study the effects of glucocorticoids on various bodily functions and their role in conditions like Cushing’s syndrome .
Mitochondrial Gene Transcription
ACTH (1-39) enhances the transcription of mitochondrial genes involved in oxidative phosphorylation. This application is pivotal in research focused on energy metabolism and the role of mitochondria in health and disease .
Mécanisme D'action
ACTH binds to the melanocortin-2-receptor (MC2R), also known as the ACTH receptor, which is a critical component of the hypothalamic–pituitary–adrenal axis . The MC2R accessory protein (MRAP) is essential for MC2R expression and function . ACTH stimulates the production of glucocorticoids secreted from the adrenal gland .
Safety and Hazards
Orientations Futures
The precise molecular mechanisms by which ACTH stimulates steroid synthesis and secretion, as well as cell hypertrophy, survival, and migration are still poorly understood . More work is needed to understand whether expression of the POMC gene in a tissue equates to the release of bioactive peptides .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ACTH (1-39) (mouse, rat) involves solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin", "Coupling reagents (e.g. DIC, HOBt, DMAP)", "Cleavage reagents (e.g. TFA, scavengers)" ], "Reaction": [ "Activation of the resin with a suitable linker", "Addition of the first Fmoc-protected amino acid to the resin using a coupling reagent", "Removal of the Fmoc group with a base", "Repeat steps 2-3 for each amino acid in the sequence", "Cleavage of the peptide from the resin using a cleavage cocktail", "Purification of the crude peptide by HPLC", "Characterization of the purified peptide by mass spectrometry and analytical HPLC" ] } | |
Numéro CAS |
77465-10-2 |
Formule moléculaire |
C₂₁₀H₃₁₅N₅₇O₅₇S |
Poids moléculaire |
4582.23 |
Séquence |
One Letter Code: SYSMEHFRWGKPVGKKRRPVKVYPNVAENESAEAFPLEF |
Synonymes |
ACTH (1-39) (mouse, rat) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












